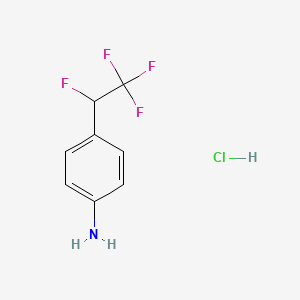

4-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

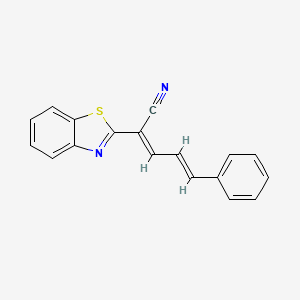

4-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride, also known as TFEA hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFEA hydrochloride is a white crystalline powder that is soluble in water and organic solvents. It is primarily used as a building block for the synthesis of other chemical compounds.

Scientific Research Applications

Electrosynthesis and Electrochemical Properties

Electrosynthesis of polyaniline in ionic liquids demonstrates significant electrocatalytic activity, highlighting the utility of tetrafluoroethyl derivatives in enhancing electrochemical properties. Ionic liquids like 1-butyl-3-methyl-imidazolium tetrafluoroborate have been used as solvents and electrolytes for the electropolymerization of aniline, suggesting a potential application of 4-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride in similar contexts. This method results in electrode modifications that exhibit electrochemical activity in both ionic liquid and acid solutions, offering a pathway for the development of materials with enhanced redox reaction capabilities for catechol and hydroquinone (Qi et al., 2005).

Polymer Science and Materials Engineering

In the realm of polymer science, the synthesis of polyurethane cationomers incorporating anil groups, such as those derivable from this compound, reveals the possibility of creating polymers with unique fluorescent properties. The investigation into the photochromic mechanism of salicylideneanil units underscores the potential of using such compounds in the development of advanced materials with desired optical characteristics, including large Stokes shifted emission which is pivotal for applications in sensing and imaging technologies (Buruianǎ et al., 2005).

Organic Synthesis and Chemical Reactions

The interaction of anilides with phenyliodine(III) bis(trifluoroacetate) showcases a method for the introduction of a hydroxy group and N-iodophenylation of N-arylamides, indicating the utility of this compound in facilitating complex organic transformations. This process is particularly relevant when the acyl group of the anilide is highly electronegative, leading to the formation of acetyldiarylamines or phenols depending on the substituents involved. Such methodologies underscore the compound's role in synthetic chemistry for the development of novel organic compounds with intricate functional groups (Itoh et al., 2002).

Properties

IUPAC Name |

4-(1,2,2,2-tetrafluoroethyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N.ClH/c9-7(8(10,11)12)5-1-3-6(13)4-2-5;/h1-4,7H,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJOOJWSYQEDLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2551586.png)

![2-phenyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2551587.png)

![N-cyclohexyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2551589.png)

![5-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2551590.png)

![4-fluoro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2551592.png)

![4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2551598.png)

![methyl N-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]isoleucinate](/img/structure/B2551601.png)

![9-(4-ethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2551602.png)

![3-ethyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2551604.png)